TRIA-662 (Standard)

Descripción

BenchChem offers high-quality TRIA-662 (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TRIA-662 (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

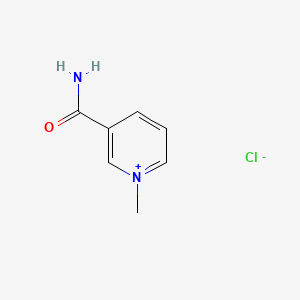

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-methylpyridin-1-ium-3-carboxamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVDQVQUNNBTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3106-60-3 (Parent) | |

| Record name | Trigonellamide chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-24-9, 1063-92-9 | |

| Record name | 1-Methylnicotinamide chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trigonellamide chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EINECS 213-901-0 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001063929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carbamyl-1-methylpyridinium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Carbamyl-1-methylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Carbamyl-1-methylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Carbamyl-1-methylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIGONELLAMIDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L54XNJ1D5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TRIA-662 biological function and pathways

An In-depth Technical Guide to the Biological Function and Pathways of TRIA-662

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRIA-662, chemically identified as 1-methylnicotinamide (B1211872) (1-MNA), is an endogenous metabolite of nicotinamide (B372718) (a form of vitamin B3). Initially considered biologically inactive, recent research has unveiled its significant therapeutic potential, demonstrating anti-inflammatory, anti-thrombotic, and lipid-modulating properties. This technical guide provides a comprehensive overview of the core biological functions and signaling pathways of TRIA-662, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and development.

Core Biological Functions

TRIA-662 exhibits a range of biological activities, primarily centered around cardiovascular health and inflammation. Its key functions include:

-

Anti-thrombotic Activity: TRIA-662 has been shown to inhibit platelet-dependent thrombosis.[1] This activity is a cornerstone of its therapeutic potential in cardiovascular diseases.

-

Anti-inflammatory Effects: The compound demonstrates significant anti-inflammatory properties.[2][3] It has been investigated for topical use in inflammatory skin conditions and shows potential in mitigating inflammation associated with cardiovascular and metabolic disorders.[1]

-

Lipid-Lowering Properties: Clinical data indicates that TRIA-662 can robustly lower triglyceride levels in patients with dyslipidemia, without adversely affecting HDL-C or LDL-C levels.[1]

-

Vascular Endothelial Protection: TRIA-662 plays a role in protecting the vascular endothelium, the inner lining of blood vessels, which is crucial for cardiovascular health.

Signaling Pathways and Mechanisms of Action

The biological effects of TRIA-662 are mediated through several distinct signaling pathways.

COX-2/Prostacyclin (PGI2) Pathway

A primary mechanism for the anti-thrombotic and anti-inflammatory effects of TRIA-662 involves the upregulation of the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway.

-

TRIA-662 stimulates the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.

-

This effect is mediated by the induction of COX-2, an enzyme responsible for the synthesis of prostanoids, including PGI2.

-

The increase in PGI2 leads to a rise in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in smooth muscle cells, resulting in vasodilation and reduced platelet aggregation.

Nitric Oxide (NO) Pathway

TRIA-662 has been shown to improve the bioavailability of nitric oxide (NO), a critical signaling molecule for vasodilation and overall vascular health. It is suggested that TRIA-662 enhances the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in the endothelium.

NF-κB and Nrf2 Pathways

In the context of high-fat diet-induced cardiac injury, TRIA-662 has been demonstrated to exert protective effects by modulating the NF-κB and Nrf2 signaling pathways.

-

Inhibition of NF-κB: TRIA-662 inhibits the activation of NF-κB, a key transcription factor that promotes inflammation. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Activation of Nrf2: TRIA-662 upregulates the Nrf2 pathway, which is a critical regulator of cellular antioxidant responses. This enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of TRIA-662.

Table 1: Effect of TRIA-662 on Triglyceride Levels in Dyslipidemic Patients

| Treatment Group | Dosage | Duration | Change in Triglycerides | p-value | HDL-C Change | LDL-C Change |

| TRIA-662 | 30 mg (thrice daily) | 2 weeks | -47.2% | < 0.05 | No change | No change |

Data from unpublished patent filings as cited in literature.

Table 2: Dose-Dependent Anti-thrombotic Effect of TRIA-662 in a Rat Model of Arterial Thrombosis

| Treatment Group | Thrombus Weight (mg) |

| Control (0.9% NaCl) | ~18 |

| TRIA-662 (3 mg/kg i.v.) | ~12 |

| TRIA-662 (10 mg/kg i.v.) | ~8 |

| TRIA-662 (30 mg/kg i.v.) | ~5 |

Data adapted from graphical representation in Chlopicki et al., 2007.

Table 3: Effect of TRIA-662 on Inflammatory Cytokine mRNA Expression in High-Fat Diet-Fed Mice

| Cytokine | HFD vs. Control | HFD + TRIA-662 vs. HFD |

| TNF-α | ~2.6-fold increase | ~56.2% inhibition |

| IL-1β | ~2.2-fold increase | ~45% inhibition |

| IL-6 | ~2.0-fold increase | ~40% inhibition |

Data adapted from textual description in Frontiers in Cardiovascular Medicine, 2021.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on TRIA-662.

In Vivo Model of Arterial Thrombosis in Rats

-

Objective: To assess the anti-thrombotic effect of TRIA-662 in vivo.

-

Animal Model: Renovascular hypertensive rats.

-

Procedure:

-

Arterial thrombosis is induced electrically in the carotid artery.

-

TRIA-662 or a vehicle control is administered intravenously at various doses (e.g., 3, 10, 30 mg/kg).

-

The weight of the resulting thrombus is measured and compared between treatment groups.

-

-

Key Findings: TRIA-662 dose-dependently reduces thrombus weight.

Measurement of 6-keto-PGF1α (Prostacyclin Metabolite)

-

Objective: To quantify the levels of the stable prostacyclin metabolite, 6-keto-PGF1α, in plasma as an indicator of PGI2 production.

-

Method: Competitive Enzyme-Linked Immunosorbent Assay (ELISA).

-

General Protocol:

-

Blood samples are collected from experimental animals.

-

Plasma is separated by centrifugation.

-

A commercial 6-keto-PGF1α ELISA kit is used for quantification.

-

The assay typically involves competition between the 6-keto-PGF1α in the sample and a labeled 6-keto-PGF1α for binding to a specific antibody coated on a microplate.

-

The concentration is determined by measuring the optical density and comparing it to a standard curve.

-

Western Blot Analysis for NF-κB Pathway Activation

-

Objective: To assess the activation of the NF-κB pathway by measuring the levels of key proteins.

-

Method: Western Blotting.

-

General Protocol:

-

Cells or tissues are lysed to extract proteins.

-

Protein concentration is determined using a suitable assay (e.g., BCA or Bradford).

-

Proteins are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific for proteins in the NF-κB pathway (e.g., phosphorylated p65, IκBα).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.

-

Conclusion

TRIA-662 (1-methylnicotinamide) is a promising therapeutic agent with a multi-faceted mechanism of action. Its ability to lower triglycerides, inhibit thrombosis, and reduce inflammation through pathways involving COX-2/PGI2, NO, NF-κB, and Nrf2 positions it as a strong candidate for the treatment of cardiovascular and inflammatory diseases. Further research into its clinical efficacy and the intricate details of its signaling pathways will be crucial for its development as a novel therapeutic. This guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of TRIA-662.

References

TRIA-662 (1-MNA): A Technical Guide on its Discovery, History, and Core Mechanisms

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TRIA-662, also known as 1-Methylnicotinamide (1-MNA), a metabolite of nicotinamide (B372718) (Vitamin B3) that has transitioned from being considered an inactive byproduct to a molecule of significant therapeutic interest. This document details its discovery, historical context, and the intricate signaling pathways through which it exerts its biological effects. All quantitative data are summarized in structured tables, and key experimental methodologies are described to provide a thorough understanding for research and development purposes.

Discovery and History

For many years, 1-MNA was regarded as an inactive metabolite of nicotinamide, primarily serving as a biomarker for niacin levels.[1] However, emerging research has unveiled its potent biological activities, leading to a paradigm shift in its scientific perception.[1][2]

Early Recognition of Activity: Initial surprising findings revealed that topical application of 1-MNA was effective in alleviating inflammatory skin conditions, suggesting a therapeutic potential beyond its role as a simple metabolite.[1] This prompted further investigation into its systemic effects.

Elucidation of Anti-thrombotic and Anti-inflammatory Properties: Subsequent in vivo studies were pivotal in demonstrating that 1-MNA possesses significant anti-thrombotic and anti-inflammatory properties.[1] These effects were found to be mediated, at least in part, by the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway.

Commercialization and Current Status: 1-MNA, in the form of 1-MNA chloride, has been approved for use in food products and is available as a dietary supplement. Its development is a result of extensive global research, and it is recognized for its potential to support cellular health and mitigate age-related conditions.

Core Mechanisms of Action and Signaling Pathways

1-MNA exerts its pleiotropic effects through the modulation of several key signaling pathways, primarily impacting endothelial function, inflammation, and cellular redox status.

The COX-2/Prostacyclin (PGI₂) Pathway

A central mechanism of 1-MNA's action is its ability to stimulate the production of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation. This effect is mediated by the upregulation of cyclooxygenase-2 (COX-2).

Inhibition of the NLRP3 Inflammasome

1-MNA has been shown to specifically inhibit the activation of the NLRP3 inflammasome in human macrophages. This inhibitory effect is linked to its ability to scavenge reactive oxygen species (ROS), a key trigger for inflammasome assembly. By reducing ROS, 1-MNA prevents the subsequent activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.

Modulation of NF-κB and Nrf2 Signaling

1-MNA has demonstrated the ability to modulate the NF-κB and Nrf2 signaling pathways, which are critical regulators of inflammation and oxidative stress. Studies have shown that 1-MNA can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, and upregulate the expression of Nrf2, a master regulator of the antioxidant response.

Quantitative Data

Pharmacokinetic Parameters of 1-MNA in Rats

The pharmacokinetic profile of 1-MNA has been investigated in rats, with data showing that its bioavailability can be influenced by the salt form administered.

| Parameter | MNA Chloride (MNACl) | MNA Nitrate (MNANO₃) |

| Administration Route | Intragastric | Intragastric |

| Dose | Not specified | Not specified |

| Cmax (µM) | 16.13 | 21.74 |

| Tmax (h) | 0.63 | 1.92 |

| Bioavailability (%) | 9.1 | 22.4 |

| Volume of Distribution (Vss; L/kg) | 0.76 | 1.96 |

| Transfer Constant (kcp; h⁻¹) | 0.08 | 0.33 |

| Data from a study in rats. |

Effects of TRIA-662 on Inflammatory and Lipid Biomarkers in Humans (Pilot Study)

A pilot clinical study (NCT01930240) in patients with hypertriglyceridemia provided preliminary data on the effects of TRIA-662 on key biomarkers.

| Biomarker | TRIA-662 (6 g daily for 14 weeks) | Placebo | p-value (between groups) |

| Adiponectin | +6% | -0.7% | 0.0391 |

| TNF-α (baseline 3.30 pg/mL) | -20% | +9% | 0.0076 |

| Triglycerides (geometric mean % change) | -9.01% | -2.09% | 0.3088 |

| Data from a pilot study in patients with hypertriglyceridemia. The study was not powered for statistical significance on all endpoints. |

Effects of 1-MNA Supplementation on Exercise Tolerance Post-COVID-19

A study investigating the effects of 1-MNA supplementation on patients recovering from COVID-19 demonstrated improvements in exercise capacity and fatigue.

| Parameter | 1-MNA Supplementation Group | No Supplementation Group | p-value |

| Improvement in 6-Minute Walk Test (6MWT) Distance | 92% of patients improved (mean increase of 47 m) | 60% of patients improved | 0.0061 |

| Patients with Severe Fatigue (FSS ≥ 4) after 1 month | 20% | 56% | 0.008 |

| FSS: Fatigue Severity Scale. |

Key Experimental Protocols

In Vivo Anti-thrombotic Activity in a Rat Model

Objective: To assess the anti-thrombotic effects of 1-MNA in vivo.

Methodology:

-

Animal Model: Normotensive Wistar rats are used.

-

Extracorporeal Thrombus Formation: An extracorporeal circulation loop is established between the carotid artery and the jugular vein. A collagen strip is placed within the loop to induce thrombus formation.

-

Drug Administration: 1-MNA is administered intravenously at various doses.

-

Thrombus Measurement: The weight of the thrombus formed on the collagen strip is measured at the end of the experiment.

-

Biomarker Analysis: Blood samples are collected to measure levels of 6-keto-PGF₁α (a stable metabolite of PGI₂) to confirm the mechanism of action.

In Vitro Macrophage Polarization and Inflammasome Activation Assay

Objective: To investigate the effect of 1-MNA on macrophage polarization and NLRP3 inflammasome activation.

Methodology:

-

Cell Culture: Human monocytic cell lines (e.g., THP-1) are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Priming (Signal 1): Macrophages are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.

-

1-MNA Treatment: Cells are pre-incubated with various concentrations of 1-MNA.

-

Activation (Signal 2): The NLRP3 inflammasome is activated with a second stimulus, such as nigericin or ATP.

-

Cytokine Measurement: Supernatants are collected to measure the levels of secreted IL-1β and other cytokines (e.g., TNF-α, IL-6) by ELISA.

-

ROS Measurement: Intracellular ROS levels are measured using fluorescent probes to assess the antioxidant effect of 1-MNA.

-

Western Blotting: Cell lysates are analyzed by Western blotting to assess the activation of NF-κB and the expression of inflammasome components.

Conclusion

TRIA-662 (1-MNA) has emerged as a promising bioactive compound with a well-defined history of discovery and a multifaceted mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, thrombosis, and oxidative stress underscores its therapeutic potential in a range of conditions. The quantitative data from preclinical and pilot clinical studies provide a solid foundation for further investigation. The detailed experimental protocols outlined in this guide offer a framework for researchers to further explore the pharmacological properties of this intriguing molecule. As research continues, 1-MNA may prove to be a valuable addition to the therapeutic armamentarium for cardiovascular and inflammatory diseases.

References

- 1. Pharmacokinetic Profile of 1-Methylnicotinamide Nitrate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. COX-2 is required to mediate crosstalk of ROS-dependent activation of MAPK/NF-κB signaling with pro-inflammatory response and defense-related NO enhancement during challenge of macrophage-like cell line with Giardia duodenalis | PLOS Neglected Tropical Diseases [journals.plos.org]

Pharmacological Profile of TRIA-662: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRIA-662, a developmental drug candidate from Cortria Corporation, was a clinical-stage pharmaceutical agent designed for the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the bloodstream.[1] This technical guide provides a comprehensive overview of the pharmacological profile of TRIA-662, based on available information. TRIA-662 was formulated as a controlled-release version of nicotinic acid (niacin) with the primary objective of mitigating the common and often poorly tolerated side effect of flushing associated with immediate-release niacin products.[1][2][3]

Core Compound and Mechanism of Action

TRIA-662 is a proprietary controlled-release formulation of nicotinic acid (niacin).[1] Niacin, a B vitamin, exhibits lipid-modifying properties at therapeutic doses. Its primary mechanism of action involves the inhibition of hepatocyte diacylglycerol acyltransferase-2 (DGAT2), a critical enzyme in the synthesis of triglycerides. This inhibition leads to a reduction in the hepatic production of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL) particles.

Furthermore, niacin has been shown to retard the catabolism of apolipoprotein A-I (apo A-I), the main protein component of high-density lipoprotein (HDL), which contributes to an increase in circulating HDL levels. The well-documented flushing effect of niacin is primarily mediated by the activation of G protein-coupled receptor 109A (GPR109A) on subcutaneous Langerhans cells, leading to the release of prostaglandins (B1171923) D2 and E2, which cause vasodilation. The controlled-release formulation of TRIA-662 was designed to slow the absorption of niacin, thereby reducing the peak plasma concentrations that trigger this flushing response.

Pharmacological Effects

Based on the established effects of its active ingredient, niacin, TRIA-662 was anticipated to produce the following pharmacological effects:

-

Reduction of Triglycerides (TG): A significant decrease in plasma triglyceride levels.

-

Reduction of Low-Density Lipoprotein Cholesterol (LDL-C): A lowering of "bad" cholesterol levels.

-

Increase of High-Density Lipoprotein Cholesterol (HDL-C): An elevation of "good" cholesterol levels.

-

Anti-inflammatory Effects: Niacin has been shown to reduce inflammatory markers such as hsCRP and TNF-alpha.

-

Vascular Endothelial Function Improvement: Stimulation of prostacyclin (PGI2) production, which can improve vascular health.

Quantitative Data Summary

While specific quantitative data for TRIA-662 from its clinical trials are not publicly available, the expected therapeutic efficacy based on typical niacin therapy is summarized below. It is important to note that the controlled-release formulation of TRIA-662 may have influenced the exact magnitude of these effects compared to immediate-release niacin.

| Parameter | Expected Efficacy (based on Niacin) | Reference |

| Triglycerides (TG) | 20-50% reduction | |

| LDL-Cholesterol (LDL-C) | 5-25% reduction | |

| HDL-Cholesterol (HDL-C) | 15-35% increase |

Clinical Development

TRIA-662 underwent Phase II clinical development. A pilot study was conducted to evaluate its lipid-regulating effects in patients with hypertriglyceridemia or mixed hyperlipidemia. This randomized, double-blind, placebo-controlled, multi-center study assessed the effectiveness and safety of TRIA-662. Another clinical trial (NCT01809301) was designed to compare TRIA-662 with Niaspan, an extended-release niacin product, in healthy volunteers under fed conditions. The primary goal of these studies was likely to demonstrate comparable or superior lipid-modifying effects with an improved side-effect profile, particularly a reduction in flushing.

Experimental Protocols

Detailed experimental protocols for the TRIA-662 studies are not publicly available. However, based on the clinical trial descriptions and standard methodologies for dyslipidemia trials, the key experiments would have likely included:

Lipid Panel Analysis

-

Objective: To quantify the changes in blood lipid levels after treatment with TRIA-662.

-

Methodology:

-

Collection of fasting blood samples from participants at baseline and at specified intervals throughout the study.

-

Separation of serum or plasma by centrifugation.

-

Analysis of total cholesterol, LDL-C, HDL-C, and triglycerides using standardized enzymatic colorimetric assays on an automated clinical chemistry analyzer.

-

Calculation of non-HDL-C and other relevant lipid ratios.

-

Safety and Tolerability Assessment

-

Objective: To monitor the safety and tolerability of TRIA-662, with a specific focus on the incidence and severity of flushing.

-

Methodology:

-

Recording of all adverse events (AEs) reported by participants or observed by investigators.

-

Use of a standardized flushing questionnaire to assess the frequency, duration, and severity of flushing episodes.

-

Regular monitoring of vital signs (blood pressure, heart rate).

-

Clinical laboratory testing including liver function tests (ALT, AST, bilirubin) and renal function tests (serum creatinine) to monitor for potential organ toxicity.

-

Visualizations

Signaling Pathway of Niacin's Lipid-Lowering Effect

Caption: Niacin's mechanism of action on lipid metabolism.

Signaling Pathway of Niacin-Induced Flushing

References

TRIA-662 (1-Methylnicotinamide Chloride): A Technical Guide on its Anti-Inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRIA-662, chemically identified as 1-Methylnicotinamide (1-MNA) chloride, is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3). Initially considered biologically inert, recent scientific investigations have unveiled its significant therapeutic potential, demonstrating notable anti-inflammatory and anti-thrombotic properties. This technical guide provides a comprehensive overview of the current understanding of TRIA-662's effects on inflammation, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used in these investigations. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

TRIA-662 (1-Methylnicotinamide chloride) is a quaternary pyridinium (B92312) cation that is naturally produced in the liver during the metabolism of nicotinamide.[1] While its existence has been known for decades, its bioactive properties have only recently been explored. Emerging evidence suggests that TRIA-662 plays a crucial role in vascular homeostasis and the modulation of inflammatory responses.[2][3] Its multifaceted mechanism of action, targeting endothelial cells and various inflammatory pathways, positions it as a promising therapeutic candidate for a range of inflammatory conditions.[2] This guide synthesizes the available technical information on TRIA-662, with a focus on its anti-inflammatory effects.

Mechanism of Action

TRIA-662 exerts its anti-inflammatory effects through a multi-pronged approach, primarily targeting the vascular endothelium and key signaling pathways involved in the inflammatory cascade.

Endothelial Function Modulation

A primary mechanism of TRIA-662's anti-inflammatory action is its ability to protect and enhance endothelial function. The endothelium plays a critical role in regulating inflammation, and its dysfunction is a hallmark of many inflammatory diseases. TRIA-662 has been shown to:

-

Increase Prostacyclin (PGI2) Synthesis: TRIA-662 stimulates the production of PGI2, a potent vasodilator and inhibitor of platelet aggregation, via a cyclooxygenase-2 (COX-2) dependent pathway.[4] PGI2 contributes to the anti-inflammatory environment by counteracting pro-thrombotic and pro-inflammatory stimuli.

-

Enhance Nitric Oxide (NO) Bioavailability: TRIA-662 promotes the activity of endothelial nitric oxide synthase (eNOS), leading to increased production of NO. NO is a critical signaling molecule that mediates vasodilation and possesses anti-inflammatory properties.

-

Reverse Endothelial Dysfunction: In preclinical models of hypertriglyceridemia and diabetes, chronic administration of TRIA-662 was shown to prevent the impairment of NO-dependent vasodilation, a key indicator of endothelial dysfunction.

Inhibition of Inflammatory Signaling Pathways

TRIA-662 has been demonstrated to directly interfere with intracellular signaling pathways that orchestrate the inflammatory response.

-

NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. In a mouse model of high-fat diet-induced cardiac injury, TRIA-662 was found to inhibit the activation of the NF-κB pathway. This was evidenced by the restoration of IκB-α protein levels, which prevents the translocation of the p65 subunit of NF-κB to the nucleus. By inhibiting NF-κB, TRIA-662 reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of the potent pro-inflammatory cytokines IL-1β and IL-18. A study on human macrophages demonstrated that TRIA-662 reduces the activation of the NLRP3 inflammasome. This effect was linked to its ability to scavenge reactive oxygen species (ROS), a key trigger for NLRP3 activation.

Modulation of Cytokine Production

Consistent with its effects on upstream signaling pathways, TRIA-662 modulates the production of key inflammatory mediators.

-

Reduction of Pro-inflammatory Cytokines: As a consequence of NF-κB and NLRP3 inflammasome inhibition, TRIA-662 leads to a decrease in the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.

-

Modulation of Macrophage Activity: While TRIA-662 has been shown to reduce the production of pro-inflammatory cytokines in vivo, some in vitro studies suggest that its primary target may be endothelial cells rather than a direct, profound suppression of macrophage function. This suggests a more nuanced immunomodulatory profile that may preserve essential immune responses.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of TRIA-662 on markers of inflammation and related parameters.

Table 1: Effects of TRIA-662 on Inflammatory and Lipid Biomarkers in a Pilot Human Study

| Biomarker | Treatment Group (TRIA-662) | Placebo Group | Between-Group Difference | p-value (Between Groups) |

| hs-CRP (Geometric Mean % Change) | -15.66% | +1.21% | -16.67% | 0.1130 |

| TNF-α (Adjusted Mean Change, pg/mL) | -0.65 (for baseline of 3.30 pg/mL) | +0.31 | -0.97 pg/mL | 0.0076 |

| Adiponectin (Adjusted Mean Change, μg/mL) | +0.55 | -0.06 | - | 0.0391 |

| Triglycerides (Geometric Mean % Change) | -9.01% | -2.09% | - | 0.3088 |

Table 2: Effects of TRIA-662 (1-MNA) on Pro-inflammatory Cytokine mRNA Expression in a High-Fat Diet Mouse Model

| Cytokine | High-Fat Diet (HFD) Group (% increase vs. control) | HFD + 1-MNA Group (% decrease vs. HFD) |

| TNF-α | ~150% | ~48% |

| IL-1β | ~230% | ~35% |

| IL-6 | ~1240% | ~42% |

Experimental Protocols

This section outlines the methodologies employed in the key studies cited in this guide.

Pilot Clinical Study of TRIA-662 in Patients with Hypertriglyceridemia

-

Study Design: A randomized, double-blind, placebo-controlled, multi-center pilot study.

-

Participants: 71 patients aged 18-80 years with mean serum triglycerides between 2.26-5.65 mmol/L.

-

Intervention: Patients were randomized (3:1) to receive TRIA-662 or a placebo. The dosage of TRIA-662 was up-titrated to 6 g daily, administered orally for 14 weeks.

-

Outcome Measures: The primary outcomes were treatment compliance and changes from baseline in inflammatory biomarkers (hs-CRP, TNF-α, adiponectin) and blood lipids (triglycerides, HDL-C).

In Vivo Study of TRIA-662 (1-MNA) in a High-Fat Diet-Induced Cardiac Injury Mouse Model

-

Animal Model: A mouse model of hyperlipidemia was established by feeding mice a high-fat diet (HFD).

-

Intervention: One group of HFD-fed mice was treated with 1-MNA.

-

Analysis: The study assessed cardiac hypertrophy, apoptosis, and myocardial fibrosis. The underlying mechanisms were investigated by analyzing the activation of the NF-κB and Nrf2 pathways. This included measuring the protein levels of IκB-α and the mRNA expression of inflammatory cytokines (TNF-α, IL-1β, and IL-6) in heart tissue.

In Vitro Study of TRIA-662 (1-MNA) on NLRP3 Inflammasome Activation in Human Macrophages

-

Cell Culture: The study utilized differentiated human macrophages.

-

Intervention: The macrophages were stimulated to activate the NLRP3 inflammasome in the presence or absence of 1-MNA.

-

Analysis: The activation of the NLRP3 inflammasome was assessed. The study also investigated the role of reactive oxygen species (ROS) in the observed effects by using an exogenous source of H2O2. The activation of NF-κB and the levels of pro-IL-1β and IL-6 secretion were also measured.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action of TRIA-662.

Caption: TRIA-662's mechanism of action on endothelial cells.

References

- 1. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 2. What is N-1-methylnicotinamide used for? [synapse.patsnap.com]

- 3. 1-Methylnicotinamide (MNA) prevents endothelial dysfunction in hypertriglyceridemic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of TRIA-662: An In-depth Technical Guide

Executive Summary

TRIA-662, chemically identified as 1-Methylnicotinamide (1-MNA), is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3) that has garnered significant scientific interest for its diverse pharmacological activities. Initially considered biologically inert, emerging evidence has revealed its potent anti-inflammatory, antithrombotic, and cardioprotective effects. This technical guide provides a comprehensive overview of the known cellular targets and mechanisms of action of TRIA-662, drawing from a range of preclinical and clinical studies. Unlike its parent compound, niacin, which primarily acts through the G-protein coupled receptor GPR109A, TRIA-662 exerts its effects through a variety of signaling pathways, often in a cell-type and context-dependent manner. This document summarizes the key signaling cascades influenced by TRIA-662, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of these complex interactions to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanisms of Action and Cellular Targets

TRIA-662 does not appear to have a single, high-affinity cellular receptor in the traditional sense. Instead, its biological effects are the result of its influence on multiple signaling pathways. The primary mechanisms identified to date are detailed below.

Modulation of the Prostacyclin (PGI2) Pathway

A significant body of evidence points to the induction of prostacyclin (PGI2) release as a central mechanism for the antithrombotic and anti-inflammatory effects of TRIA-662.[1][2] This effect is mediated, at least in part, by the upregulation of cyclooxygenase-2 (COX-2).[2]

-

Targeted Pathway: COX-2/PGI2 Synthesis

-

Observed Effects:

Regulation of the NNMT/1-MNA/ANGPT2/JNK Signaling Axis

In the context of hepatic ischemia-reperfusion injury (HIRI), TRIA-662, as the product of the enzyme Nicotinamide N-methyltransferase (NNMT), plays a protective role. This pathway involves the modulation of several key signaling molecules downstream of AKT.

-

Targeted Pathway: AKT/FOXO1/ANGPT2/JNK

-

Observed Effects:

-

Protection against hepatocyte apoptosis and inflammation during reperfusion.

-

Stabilization of hepatic vasculature.

-

Interaction with the Ubiquitin-Proteasome System

In breast cancer models, TRIA-662 has been shown to directly interact with components of the neddylation pathway, which is crucial for the activity of certain ubiquitin ligases.

-

Direct Binding Target: UBC12 (E2 NEDD8-conjugating enzyme)

-

Targeted Pathway: UBC12/Cullin-1/p27

-

Observed Effects:

-

Stabilization of UBC12 protein.

-

Enhanced degradation of the cell cycle inhibitor p27.

-

Promotion of cell-cycle progression in breast cancer cells.

-

Influence on Inflammatory and Oxidative Stress Pathways

TRIA-662 has demonstrated the ability to modulate key pathways involved in inflammation and the cellular response to oxidative stress.

-

Targeted Pathways:

-

NF-κB Signaling: Inhibition of this pro-inflammatory pathway.

-

Nrf2 Signaling: Upregulation of this antioxidant response pathway.

-

NLRP3 Inflammasome: Inhibition of its activation through scavenging of reactive oxygen species (ROS).

-

-

Observed Effects:

-

Reduced inflammation, apoptosis, and fibrosis in cardiac tissue in response to a high-fat diet.

-

Decreased release of IL-1β from macrophages.

-

Effects on the Endothelial Cytoskeleton

TRIA-662 has been observed to influence the mechanical properties of endothelial cells, an effect linked to changes in the actin cytoskeleton.

-

Targeted Process: Actin Polymerization

-

Observed Effects:

-

Reversal of endothelial dysfunction caused by inflammation.

-

Correlation between changes in the effective Young's modulus of endothelial cells and actin polymerization/depolymerization processes.

-

Quantitative Data Summary

The following tables summarize the quantitative data available from the cited literature regarding the concentrations of TRIA-662 used and its observed effects.

| Parameter | Value | Cell/Animal Model | Observed Effect | Reference |

| In Vitro Concentration | 0.1-10 µM | Endothelial Cells | Polymerization of G-actin | |

| In Vitro Concentration | 0.05-0.2 µM | Endothelium | Anti-inflammatory activity | |

| In Vivo Dosage | 100 mg/kg | Diabetic (db/db) mice | Improved endurance exercise capacity | |

| In Vivo Dosage | 3-100 mg/kg | Rats | Dose-dependent thrombolytic response | |

| In Vivo Dosage | 100 mg/kg | Hypertriglyceridemic and diabetic rats | Prevention of endothelial dysfunction |

Note: Binding affinities (Kd) and IC50/EC50 values for direct molecular targets are not extensively reported in the reviewed literature, with the exception of the qualitative description of high binding affinity to UBC12.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to elucidate the cellular targets of TRIA-662.

Measurement of Prostacyclin (PGI2) Release

-

Objective: To determine if TRIA-662 induces the release of PGI2 in vivo.

-

Protocol:

-

Administer TRIA-662 (e.g., intravenously at doses ranging from 3-100 mg/kg) to the animal model (e.g., rats).

-

Collect arterial blood samples at baseline and at specified time points post-injection (e.g., 15, 30, and 60 minutes).

-

Immediately add indomethacin (B1671933) (10 µM final concentration) and EDTA (1 mM final concentration) to the blood samples to prevent ex vivo prostanoid synthesis and coagulation.

-

Centrifuge the samples to separate plasma.

-

Measure the concentration of the stable PGI2 metabolite, 6-keto-PGF1α, in the plasma using a validated method such as an enzyme-linked immunosorbent assay (ELISA).

-

Assessment of Endothelial Cell Stiffness via Nanoindentation

-

Objective: To quantify the effect of TRIA-662 on the mechanical properties of endothelial cells as a proxy for cytoskeletal changes.

-

Protocol:

-

Culture endothelial cells on a suitable substrate.

-

Induce an inflammatory state if required (e.g., by incubation with tumor necrosis factor-alpha, TNF-α).

-

Treat the cells with varying concentrations of TRIA-662 for defined periods.

-

Use an atomic force microscope (AFM) to perform nanoindentation spectroscopy.

-

Analyze the force-indentation curves to calculate the effective Young's modulus, a measure of cell stiffness.

-

Correlate the changes in Young's modulus with biochemical assays for actin polymerization (e.g., F-actin labeling with phalloidin) and the secretion of NO and PGI2.

-

In Vivo Model of Hepatic Ischemia-Reperfusion Injury (HIRI)

-

Objective: To investigate the protective effects of the NNMT/1-MNA pathway in HIRI.

-

Protocol:

-

Utilize a mouse model of HIRI, which typically involves surgical occlusion of the portal vein and hepatic artery to induce ischemia, followed by removal of the occlusion to allow reperfusion.

-

In experimental groups, modulate the NNMT/1-MNA pathway (e.g., through genetic overexpression of NNMT or administration of 1-MNA).

-

After the reperfusion period, collect liver tissue and serum samples.

-

Analyze liver tissue for markers of apoptosis (e.g., TUNEL staining) and inflammation (e.g., immunohistochemistry for inflammatory markers).

-

Use Western blotting or other immunoassays to measure the protein levels and phosphorylation status of key signaling molecules in the AKT/FOXO1/ANGPT2/JNK pathway.

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with TRIA-662's mechanism of action.

Caption: TRIA-662 stimulates PGI2 release via COX-2 upregulation.

Caption: The protective NNMT/1-MNA signaling axis in HIRI.

Caption: TRIA-662 promotes p27 degradation by targeting UBC12.

Conclusion and Future Directions

TRIA-662 (1-MNA) is a pleiotropic signaling molecule that exerts its biological effects through a complex network of cellular pathways rather than a single target. Its ability to induce prostacyclin release, modulate the NNMT/AKT/JNK axis, interact with the neddylation machinery, and regulate inflammatory and oxidative stress pathways underscores its potential as a therapeutic agent for a variety of conditions, from cardiovascular diseases to inflammatory disorders.

Future research should focus on elucidating the direct upstream molecular interactions that initiate the COX-2/PGI2 cascade. Furthermore, a deeper investigation into the tissue-specific expression and regulation of its targets, such as UBC12 and components of the NNMT pathway, will be crucial for understanding its diverse pharmacological profile and for the development of targeted therapies. The identification of specific binding partners and the quantification of these interactions will provide a more complete picture of TRIA-662's mechanism of action and pave the way for its rational application in clinical settings.

References

- 1. Effects of 1-Methylnicotinamide (MNA) on Exercise Capacity and Endothelial Response in Diabetic Mice | PLOS One [journals.plos.org]

- 2. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-Inflammatory Signaling Pathways of TRIA-662

Audience: Researchers, scientists, and drug development professionals.

Core Subject: TRIA-662 is an investigational compound whose active component is 1-methylnicotinamide (B1211872) (1-MNA), a metabolite of nicotinic acid (Vitamin B3).[1] Emerging research has identified its significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development. This guide delineates the core signaling pathways modulated by 1-MNA, presenting key quantitative data and experimental methodologies to facilitate further research and drug development.

Introduction to TRIA-662 and 1-Methylnicotinamide (1-MNA)

1-Methylnicotinamide (1-MNA) is an endogenous metabolite produced in the liver from nicotinamide.[2][3] While historically considered an inactive byproduct, recent studies have revealed its role as a biologically active molecule with potent anti-inflammatory, anti-thrombotic, and vasoprotective effects.[1][2] A pilot study on TRIA-662 demonstrated its capacity to favorably modulate inflammatory biomarkers, notably reducing high-sensitivity C-reactive protein (hs-CRP) and tumor necrosis factor-alpha (TNF-α). The primary mechanisms underlying these effects involve the modulation of key inflammatory signaling cascades, including the NF-κB, Nrf2, and prostacyclin pathways.

Core Signaling Pathways

The anti-inflammatory effects of 1-MNA are not mediated by a single mechanism but rather through the integrated modulation of several key cellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, responsible for the transcriptional activation of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6. Under basal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB (typically the p50/p65 dimer) to translocate to the nucleus and initiate gene transcription.

1-MNA has been shown to significantly inhibit the activation of the NF-κB pathway. This inhibition prevents the nuclear translocation of the p65 subunit, thereby downregulating the expression of downstream inflammatory cytokines. This mechanism is considered central to 1-MNA's ability to reduce levels of TNF-α, IL-1β, and IL-6. Some evidence suggests that this inhibitory action may occur downstream of Toll-like receptor 4 (TLR4) activation.

Oxidative stress is intricately linked with inflammation. The Nrf2 pathway is the primary regulator of the cellular antioxidant response. 1-MNA has been demonstrated to upregulate the expression of Nrf2, a transcription factor that controls the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By enhancing the Nrf2-mediated antioxidant defense system, 1-MNA helps to mitigate the oxidative stress that often perpetuates inflammatory cycles.

A unique aspect of 1-MNA's mechanism is its ability to stimulate the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation with significant anti-inflammatory properties. This action is mediated through the induction of cyclooxygenase-2 (COX-2). The anti-inflammatory effects of 1-MNA have been shown to be dependent on this PGI2-mediated mechanism, suggesting that its action on the vascular endothelium is a key therapeutic target.

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that, when activated by cellular danger signals, triggers the maturation of the pro-inflammatory cytokine IL-1β. 1-MNA has been found to specifically reduce the activation of the NLRP3 inflammasome in human macrophages. This inhibitory effect is linked to its capacity to scavenge reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome.

Quantitative Data on 1-MNA's Anti-Inflammatory Effects

The following tables summarize key quantitative findings from preclinical studies investigating the impact of 1-MNA on inflammatory markers.

Table 1: Effect of 1-MNA on Pro-Inflammatory Cytokine Expression in High-Fat Diet (HFD)-Fed Mice

| Cytokine | Fold Increase (HFD vs. Control) | % Inhibition by 1-MNA (vs. HFD) | Reference |

|---|---|---|---|

| TNF-α (mRNA) | ~2.0 - 2.6 fold | ~40 - 56.2% | |

| IL-1β (mRNA) | ~2.0 - 2.6 fold | ~40 - 56.2% | |

| IL-6 (mRNA) | ~2.0 - 2.6 fold | ~40 - 56.2% |

| TNF-α (protein) | 309.6% | 50.9% | |

Table 2: Effect of 1-MNA on Pro-Inflammatory Cytokine Expression in Palmitic Acid (PA)-Treated H9C2 Cells

| Cytokine (mRNA) | % Increase with PA | % Decrease with 1-MNA (vs. PA) | Reference |

|---|---|---|---|

| TNF-α | 151.2% | 48.4% | |

| IL-1β | 228.6% | 34.5% |

| IL-6 | 1238.1% | 42.0% | |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

-

Objective: To determine the effect of 1-MNA on the expression of key NF-κB pathway proteins (e.g., IκB, p65).

-

Methodology:

-

Cell Culture and Treatment: Culture relevant cells (e.g., H9C2 cardiomyocytes, macrophages) and treat with an inflammatory stimulus (e.g., Palmitic Acid, LPS) in the presence or absence of various concentrations of 1-MNA for a specified time.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against IκB-α, phospho-p65, total p65, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an imaging system.

-

Quantification: Perform densitometric analysis of the bands and normalize to the loading control.

-

-

Objective: To quantify the effect of 1-MNA on the transcription of pro-inflammatory cytokine genes.

-

Methodology:

-

Cell/Tissue Preparation: Treat cells or harvest tissue as described in the Western Blot protocol.

-

RNA Extraction: Isolate total RNA using a TRIzol-based reagent or a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

qRT-PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with specific primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

-

-

Objective: To visualize the effect of 1-MNA on the subcellular localization of the NF-κB p65 subunit.

-

Methodology:

-

Cell Culture: Plate cells (e.g., H9C2) on glass coverslips and treat as previously described.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against NF-κB p65 for 1 hour.

-

Secondary Antibody and Counterstain: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain nuclei with DAPI.

-

Imaging: Mount coverslips onto slides and visualize using a fluorescence or confocal microscope. Capture images and analyze the nuclear vs. cytoplasmic fluorescence intensity of p65.

-

Visualizations: Pathways and Workflows

Caption: Core anti-inflammatory signaling pathways of 1-MNA.

Caption: Workflow for NF-κB activation analysis.

References

- 1. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 2. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TRIA-662 (1-Methylnicotinamide) in the Intricate Network of Lipid Metabolism: A Technical Guide

For Immediate Release

AUDIENCE: Researchers, Scientists, and Drug Development Professionals

SUBJECT: In-depth Technical Guide on the Relationship between TRIA-662 and Lipid Metabolism

This technical guide provides a comprehensive overview of the current understanding of the relationship between TRIA-662, a compound whose active component is 1-methylnicotinamide (B1211872) (1-MNA), and lipid metabolism. This document synthesizes findings from preclinical and clinical studies to elucidate the molecular mechanisms, present quantitative data, and detail experimental methodologies relevant to the study of TRIA-662's effects on lipid homeostasis.

Executive Summary

TRIA-662, through its active metabolite 1-methylnicotinamide (1-MNA), has emerged as a modulator of lipid metabolism with potential therapeutic implications for metabolic disorders. Preclinical studies have demonstrated that 1-MNA can ameliorate diet-induced dyslipidemia, primarily by reducing hepatic triglyceride and cholesterol levels. The principal mechanism of action appears to be the stabilization of Sirtuin 1 (Sirt1), a key metabolic sensor. This action leads to the subsequent inhibition of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis. While direct evidence on its impact on fatty acid oxidation is still developing, the known functions of Sirt1 suggest a potential role for 1-MNA in promoting this pathway. Furthermore, 1-MNA exhibits significant anti-inflammatory and antioxidant properties, which are crucial in mitigating the chronic low-grade inflammation associated with metabolic diseases.

Introduction to TRIA-662 and 1-Methylnicotinamide (1-MNA)

TRIA-662's biologically active component is 1-methylnicotinamide, a metabolite of nicotinamide (B372718) (Vitamin B3).[1] 1-MNA is endogenously produced by the enzyme nicotinamide N-methyltransferase (NNMT).[2][3][4][5] Elevated NNMT activity and consequently, higher levels of 1-MNA, have been associated with obesity and insulin (B600854) resistance, suggesting a complex role for this pathway in metabolic regulation. However, exogenous administration of 1-MNA has shown beneficial effects on lipid profiles in preclinical models of metabolic disease.

Core Mechanism of Action: Sirt1 Stabilization and Inhibition of Lipogenesis

The primary mechanism through which 1-MNA appears to exert its lipid-lowering effects is via the stabilization of the Sirtuin 1 (Sirt1) protein. Sirt1 is an NAD+-dependent deacetylase that plays a critical role in cellular metabolism, stress resistance, and aging. In the context of lipid metabolism, Sirt1 is a known suppressor of lipogenesis and cholesterol synthesis.

The proposed signaling cascade is as follows:

-

1-MNA Administration: Exogenous 1-MNA increases the intracellular pool of this metabolite.

-

Sirt1 Protein Stabilization: 1-MNA leads to an increase in the protein levels of Sirt1, independent of changes in Sirt1 mRNA levels. This suggests a post-transcriptional mechanism, potentially through the inhibition of the ubiquitin-proteasome degradation of Sirt1.

-

Inhibition of SREBP-1c: Sirt1 is known to deacetylate and inhibit the activity of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor that promotes the expression of genes involved in fatty acid and cholesterol biosynthesis.

-

Downregulation of Lipogenic Genes: The inhibition of SREBP-1c leads to decreased transcription of its target genes, including fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).

-

Reduced Lipid Synthesis: The net result is a reduction in de novo lipogenesis and cholesterol synthesis, leading to lower levels of triglycerides and cholesterol in the liver and serum.

Figure 1. Signaling pathway of TRIA-662 (1-MNA) in the inhibition of lipogenesis.

Putative Role in Fatty Acid Oxidation

While direct experimental evidence for the effect of 1-MNA on fatty acid oxidation (FAO) is limited, a plausible mechanism can be inferred from its known effects on Sirt1 and energy expenditure.

-

Sirt1 and FAO: Sirt1 is a known activator of FAO. It can deacetylate and activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and FAO.

-

Energy Expenditure: Studies on the inhibition of NNMT, the enzyme that produces 1-MNA, have shown an increase in cellular oxygen consumption, which is indicative of enhanced energy expenditure. This suggests that modulating the NNMT/1-MNA pathway can impact overall energy metabolism.

Based on these points, it is hypothesized that by stabilizing Sirt1, 1-MNA may lead to the activation of PGC-1α and its downstream targets, including peroxisome proliferator-activated receptor alpha (PPARα), which would, in turn, increase the expression of genes involved in fatty acid uptake and oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1). Further research is required to directly validate this proposed pathway.

Figure 2. Putative signaling pathway of TRIA-662 (1-MNA) in the promotion of fatty acid oxidation.

Anti-inflammatory and Antioxidant Effects

Chronic low-grade inflammation and oxidative stress are key contributors to the pathogenesis of metabolic syndrome and associated dyslipidemia. 1-MNA has demonstrated potent anti-inflammatory and antioxidant properties that are relevant to its metabolic effects.

-

Anti-inflammatory Action: 1-MNA has been shown to inhibit the activation of the NLRP3 inflammasome and the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and TNF-α.

-

Antioxidant Effects: 1-MNA can reduce cellular levels of reactive oxygen species (ROS). In models of lipotoxicity, 1-MNA has been shown to ameliorate oxidative stress and subsequent cell damage.

These pleiotropic effects likely contribute to the overall improvement in the metabolic profile observed with 1-MNA treatment.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of 1-MNA on lipid metabolism and related parameters.

Table 1: Effect of 1-MNA on Lipid Profile in High-Fat Diet (HFD) Fed Mice

| Parameter | Control (HFD) | 1-MNA (100 mg/kg/day) | % Change | p-value | Reference |

| Serum Triglycerides (mmol/L) | ~1.5 | ~0.9 | ↓ 40% | < 0.05 | |

| Serum Total Cholesterol (mmol/L) | ~4.2 | ~2.8 | ↓ 33% | < 0.05 | |

| Serum LDL-Cholesterol (mmol/L) | ~1.8 | ~1.0 | ↓ 44% | < 0.05 | |

| Liver Triglycerides | Not specified | Significantly Lower | - | < 0.05 | |

| Liver Cholesterol | Not specified | Significantly Lower | - | < 0.05 |

Table 2: Effect of 1-MNA on Inflammatory and Oxidative Stress Markers

| Parameter | Condition | Effect of 1-MNA | % Change | p-value | Reference |

| TNF-α (protein, heart) | HFD | Inhibition | ↓ 50.9% | < 0.05 | |

| IL-6 (mRNA, heart) | HFD | Inhibition | ↓ 56.2% | < 0.05 | |

| Nrf2 (mRNA, heart) | HFD | Upregulation | ↑ 55.2% | < 0.05 | |

| Cell Apoptosis (H9C2 cells) | Palmitate-induced | Reduction | ↓ 25.7% | < 0.001 |

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies. These are not exhaustive protocols but are intended to provide a framework for designing similar experiments.

High-Fat Diet (HFD) Mouse Model

Figure 3. Workflow for a high-fat diet mouse model study of 1-MNA.

-

Animal Model: Typically, C57BL/6J mice are used, as they are susceptible to diet-induced obesity and metabolic syndrome.

-

Diet: A high-fat diet with approximately 45-60% of calories from fat is administered for a period of 12-18 weeks to induce a metabolic phenotype.

-

TRIA-662 (1-MNA) Administration: 1-MNA is typically dissolved in drinking water or administered daily via oral gavage at a dose of around 100 mg/kg body weight.

-

Outcome Measures: At the end of the study period, blood and tissues (liver, heart, adipose) are collected for analysis.

-

Serum Analysis: Measurement of triglycerides, total cholesterol, LDL-C, and HDL-C using commercially available kits.

-

Liver Lipid Analysis: Lipids are extracted from a portion of the liver using methods such as the Folch extraction, followed by quantification of triglycerides and cholesterol.

-

Gene Expression Analysis: RNA is extracted from tissues, reverse-transcribed to cDNA, and quantitative PCR (qPCR) is performed to measure the expression of target genes (e.g., Sirt1, SREBP-1c, FASN, TNF-α).

-

Protein Analysis: Western blotting is used to quantify the protein levels of key signaling molecules (e.g., Sirt1, p-AMPK).

-

In Vitro Cell Culture Experiments

-

Cell Lines: Hepatocyte cell lines (e.g., HepG2, AML12) or cardiomyocyte cell lines (e.g., H9C2) are commonly used.

-

Lipotoxicity Model: Cells are treated with a saturated fatty acid, such as palmitic acid (PA), complexed to bovine serum albumin (BSA) to mimic the lipotoxic conditions seen in metabolic disease.

-

1-MNA Treatment: 1-MNA is added to the cell culture medium at various concentrations, often concurrently with or as a pre-treatment to the lipotoxic challenge.

-

Outcome Measures:

-

Cell Viability/Apoptosis: Assessed using assays such as MTT or flow cytometry with Annexin V/PI staining.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using fluorescent probes like DCFDA.

-

Gene and Protein Expression: As described for the animal model.

-

Western Blotting for Sirt1 and AMPK Activation

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., anti-Sirt1, anti-phospho-AMPK, anti-total-AMPK, anti-β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Conclusion and Future Directions

TRIA-662, via its active component 1-MNA, demonstrates a clear modulatory effect on lipid metabolism, primarily through the inhibition of hepatic lipogenesis. The stabilization of Sirt1 is a key mechanistic event in this process. The anti-inflammatory and antioxidant properties of 1-MNA further support its potential as a therapeutic agent for metabolic diseases.

Future research should focus on:

-

Directly investigating the effects of 1-MNA on fatty acid oxidation in various metabolically active tissues to confirm the hypothesized role of the Sirt1/PGC-1α axis.

-

Elucidating the precise molecular mechanism by which 1-MNA stabilizes the Sirt1 protein.

-

Conducting further clinical trials to validate the preclinical findings in human populations with dyslipidemia and metabolic syndrome. The initial pilot study showed a trend towards triglyceride reduction, but larger, well-powered studies are needed to establish clinical efficacy.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the metabolic effects of TRIA-662. The outlined mechanisms, data, and methodologies should facilitate further investigation into this promising compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of 1-Methylnicotinamide as a specific biomarker for the progression of cirrhosis to hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 5. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for TRIA-662 (Standard) in Laboratory Research

Disclaimer: Publicly available information on a compound specifically designated "TRIA-662" is limited. Documentation suggests its evaluation in clinical trials alongside Niaspan (extended-release niacin).[1][2][3][4][5] Niacin's primary therapeutic effects are mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Therefore, these application notes are based on the well-established pharmacology of a potent and selective GPR109A agonist, serving as a proxy for TRIA-662 to guide laboratory research.

Introduction

TRIA-662 is presumed to be a selective agonist for the G-protein coupled receptor 109A (GPR109A). This receptor is a key regulator of metabolic and inflammatory pathways. Its activation by endogenous ligands like the ketone body β-hydroxybutyrate, or pharmacological agents like niacin, leads to a variety of cellular responses. In adipocytes, GPR109A activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction in lipolysis. In immune cells such as macrophages, GPR109A signaling has potent anti-inflammatory effects, primarily through the inhibition of the NF-κB pathway. These dual metabolic and anti-inflammatory actions make GPR109A agonists like TRIA-662 valuable tools for research in atherosclerosis, dyslipidemia, neuroinflammation, and other inflammatory disorders.

Mechanism of Action: GPR109A Signaling

TRIA-662 is hypothesized to bind to GPR109A, a Gi-coupled receptor. This initiates two primary signaling cascades:

-

G-protein Dependent Pathway: Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, reducing intracellular cAMP levels. This is the primary mechanism for the anti-lipolytic effects observed in adipocytes.

-

β-arrestin Dependent Pathway: Ligand binding also promotes the recruitment of β-arrestin 2. The GPR109A/β-arrestin 2 complex can interfere with the NF-κB signaling cascade by preventing the degradation of IκBα, an inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.

Applications in Laboratory Research

-

Study of Atherosclerosis: Investigate the anti-inflammatory and lipid-lowering effects of TRIA-662 in animal models of atherosclerosis, such as ApoE-/- or LDLR-/- mice. Assess plaque formation, lipid deposition, and inflammatory markers in the aorta.

-

Inflammation and Immunology: Use TRIA-662 to probe the role of GPR109A in modulating inflammatory responses in macrophages, microglia, and other immune cells. It can be used in models of sepsis, neuroinflammation, or inflammatory bowel disease.

-

Metabolic Disease Research: Analyze the effects of TRIA-662 on lipolysis in adipocytes and its impact on systemic free fatty acid levels and glucose homeostasis.

-

Drug Discovery: Serve as a standard or reference compound in high-throughput screening assays for novel GPR109A modulators.

Experimental Protocols

Protocol 1: In Vitro GPR109A Activation - cAMP Measurement Assay

This protocol measures the ability of TRIA-662 to activate the Gi-coupled GPR109A receptor, resulting in a decrease in forskolin-stimulated cAMP levels.

Materials:

-

HEK293 cells stably expressing human GPR109A.

-

DMEM, 10% FBS, Penicillin-Streptomycin.

-

TRIA-662 (Standard).

-

cAMP-Glo™ Assay Kit or similar.

-

White, opaque 96-well assay plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed GPR109A-expressing HEK293 cells in white, opaque 96-well plates at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a serial dilution of TRIA-662 (e.g., from 100 µM to 1 pM) in assay buffer.

-

Cell Treatment: Remove culture medium and add 50 µL of TRIA-662 dilutions to the respective wells. Include wells for "no compound" and "forskolin only" controls. Incubate for 30 minutes at 37°C.

-

Forskolin Stimulation: Add 50 µL of 20 µM forskolin to all wells (final concentration 10 µM), except for the "no compound" control. Incubate for 15 minutes at 37°C.

-

cAMP Measurement: Follow the manufacturer's instructions for the cAMP-Glo™ Assay kit. This typically involves cell lysis followed by the addition of a detection solution containing PKA and a Kinase-Glo® reagent.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Presentation:

| Concentration of TRIA-662 | Luminescence (RLU) | % Inhibition of Forskolin Response |

| 0 (Control) | 500,000 | 0% |

| 1 nM | 450,000 | 10% |

| 10 nM | 300,000 | 40% |

| 100 nM | 125,000 | 75% |

| 1 µM | 55,000 | 89% |

| 10 µM | 50,000 | 90% |

Calculate the IC50 value from the dose-response curve.

Protocol 2: Anti-inflammatory Activity - Cytokine Measurement in Macrophages

This protocol assesses the ability of TRIA-662 to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages.

-

RPMI-1640, 10% FBS, Penicillin-Streptomycin.

-

TRIA-662 (Standard).

-

Lipopolysaccharide (LPS) from E. coli.

-

Mouse TNF-α ELISA Kit.

-

96-well cell culture plates.

-

ELISA plate reader.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at 50,000 cells/well and incubate for 24 hours.

-

Pre-treatment: Remove medium and replace with fresh medium containing varying concentrations of TRIA-662 (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control. Incubate for 1 hour.

-

Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine analysis.

-